3-Hydroxyphloretin is a dihydrochalcone, a subclass of flavonoids found naturally in various plant species, particularly within the Malus genus (apple and crabapple species). [, , , , , ] It is a specialized secondary metabolite, meaning it plays a specific role in plant physiology rather than basic growth and development. [] While found in low concentrations in domesticated apples, 3-hydroxyphloretin is a significant component in certain wild apple and crabapple species. [, ] In these plants, it often exists as a glycoside, meaning it is bound to a sugar molecule. [, , ] 3-Hydroxyphloretin has gained considerable attention in scientific research due to its diverse biological activities, particularly its antioxidant, anti-diabetic, and antibacterial properties. [, , , ]
2.3. Microbial Production: Recent advancements in synthetic biology have enabled the production of 3-hydroxyphloretin in microorganisms like Saccharomyces cerevisiae (baker's yeast). [, ] This approach involves engineering the yeast to express genes encoding enzymes involved in the dihydrochalcone biosynthetic pathway. This method provides a sustainable and potentially scalable alternative to traditional extraction from plants. []
4.1. Glycosylation: 3-Hydroxyphloretin can undergo glycosylation, a reaction where a sugar molecule is attached to the molecule. In plants, this reaction is often catalyzed by glycosyltransferases. [, ] Specifically, phloretin glycosyltransferase2 (PGT2) efficiently catalyzes the 4′-O-glycosylation of 3-hydroxyphloretin to form sieboldin, another dihydrochalcone. []
4.2. Acylation: Acetylation of 3-hydroxyphloretin, particularly at the 2'' position of the sugar moiety, has been observed in Kalmia latifolia. [] This reaction typically involves reacting 3-hydroxyphloretin with an acetylating agent. []
4.3. Oxidation: 3-Hydroxyphloretin, being a phenolic compound, can be oxidized, leading to the formation of various oxidation products. While the exact nature of these products is dependent on the reaction conditions, this property contributes to its antioxidant activity. [, , ]
5.1. Antioxidant Activity: 3-Hydroxyphloretin exhibits strong antioxidant activity, attributed to its ability to scavenge free radicals like DPPH and superoxide radicals. [, , ] This scavenging ability stems from the presence of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms or electrons to neutralize free radicals. [, , ]
5.2. Anti-diabetic Activity: Studies suggest 3-hydroxyphloretin may exert anti-diabetic effects by inhibiting enzymes like α-glucosidase and α-amylase. [] These enzymes play crucial roles in carbohydrate digestion and absorption. By inhibiting their activity, 3-hydroxyphloretin might help regulate blood glucose levels. []
5.3. Antibacterial Activity: 3-Hydroxyphloretin demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Its mechanism of action is thought to involve disrupting bacterial cell membrane integrity, leading to increased permeability and leakage of cellular components. []
Pure 3-hydroxyphloretin typically appears as a white to off-white powder. [] It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and acetone. [, ] Like many phenolic compounds, 3-hydroxyphloretin is susceptible to oxidation, particularly in alkaline conditions. [, ]
7.1. Food Science: 3-Hydroxyphloretin holds potential as a natural antioxidant in food products, extending shelf life by preventing oxidation-induced spoilage. [, ] Its potential as a natural sweetener, particularly its glucoside derivative trilobatin, is also being explored. [, ]
7.2. Cosmetics: The antioxidant and anti-aging properties of 3-hydroxyphloretin make it a promising ingredient in cosmetic formulations. [] It can protect skin cells from oxidative damage caused by environmental stressors, potentially reducing wrinkles and improving skin elasticity. []
7.3. Agriculture: Research on Malus species suggests that increased 3-hydroxyphloridzin (the glucoside of 3-hydroxyphloretin) levels in apple plants can enhance resistance to diseases like apple scab and fire blight. [] This finding opens avenues for developing disease-resistant apple varieties.
7.4. Biotechnology: The successful production of 3-hydroxyphloretin in yeast showcases the potential of biotechnology for its sustainable and scalable production. [] This paves the way for commercial production, reducing reliance on traditional plant extraction methods.
7.5. Research Tool: 3-hydroxyphloretin serves as a valuable tool in biochemical and pharmacological research. [, , ] Its inhibitory effects on enzymes like α-glucosidase and α-amylase make it useful in studying carbohydrate metabolism and related diseases. []
8.1. Elucidating Biosynthesis: Further research is needed to fully understand the biosynthetic pathway of 3-hydroxyphloretin in plants, particularly the enzymes involved in the 3-hydroxylation step. [] This knowledge could lead to engineering plants with increased 3-hydroxyphloretin content.
8.2. Enhancing Production: Optimizing fermentation conditions and exploring novel microbial hosts could further enhance the biotechnological production of 3-hydroxyphloretin. [] Metabolic engineering approaches can be employed to increase yields and reduce production costs.
8.3. Exploring Derivatives: Synthesizing and evaluating novel 3-hydroxyphloretin derivatives could lead to the discovery of compounds with improved bioactivity and bioavailability. [, ]
8.5. Understanding Synergistic Effects: Investigating the potential synergistic effects of 3-hydroxyphloretin with other bioactive compounds could lead to the development of more effective functional foods, nutraceuticals, and pharmaceuticals. [, ]
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